molecular formula C18H19ClN2O3S B4183851 2-(5-CHLORO-2-METHOXYBENZAMIDO)-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE

2-(5-CHLORO-2-METHOXYBENZAMIDO)-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B4183851
M. Wt: 378.9 g/mol
InChI Key: ZUVQHFPKHRWQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-CHLORO-2-METHOXYBENZAMIDO)-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C18H19ClN2O3S This compound is characterized by the presence of a thiophene ring, a cyclopentyl group, and a chlorinated methoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-CHLORO-2-METHOXYBENZAMIDO)-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with cyclopentylamine to yield the corresponding amide. The final step involves the coupling of this amide with 3-thiophenecarboxylic acid under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative reagents or catalysts, as well as the development of more efficient purification methods. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(5-CHLORO-2-METHOXYBENZAMIDO)-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom on the benzoyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

2-(5-CHLORO-2-METHOXYBENZAMIDO)-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-CHLORO-2-METHOXYBENZAMIDO)-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-CHLORO-2-METHOXYBENZAMIDO)-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of a thiophene ring, a cyclopentyl group, and a chlorinated methoxybenzoyl moiety

Properties

IUPAC Name

2-[(5-chloro-2-methoxybenzoyl)amino]-N-cyclopentylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-24-15-7-6-11(19)10-14(15)17(23)21-18-13(8-9-25-18)16(22)20-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVQHFPKHRWQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CS2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-CHLORO-2-METHOXYBENZAMIDO)-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE

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